molecular formula C23H13ClFN3O2 B2961227 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one CAS No. 1326909-90-3

4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B2961227
CAS No.: 1326909-90-3
M. Wt: 417.82
InChI Key: PSRGPJUQNPZCQR-UHFFFAOYSA-N
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Description

4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and a dihydroisoquinolinone moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives . The dihydroisoquinolinone moiety can be synthesized via Pictet-Spengler reactions, which involve the condensation of an aromatic aldehyde with an amine followed by cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using scalable and cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

Properties

IUPAC Name

4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13ClFN3O2/c24-15-6-3-5-14(11-15)21-26-22(30-27-21)20-13-28(17-8-4-7-16(25)12-17)23(29)19-10-2-1-9-18(19)20/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRGPJUQNPZCQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC(=CC=C3)F)C4=NC(=NO4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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